molecular formula C13H16N2O2S B4887426 4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide

4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide

Cat. No. B4887426
M. Wt: 264.35 g/mol
InChI Key: KAVSWZZQCJFTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as DTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound also inhibits the migration of immune cells to the site of inflammation, further reducing inflammation. Additionally, this compound has been found to have analgesic and antipyretic properties.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of cancer. This compound has been found to have anti-cancer properties in vitro, and further research is needed to determine its potential as an anti-cancer drug. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases is an area of interest for future research.

Synthesis Methods

4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide is synthesized through a multi-step process that involves the condensation of 2-acetylthiophene with dimethylamine, followed by the reaction with 4-chlorobenzoyl chloride. The final product is obtained by the hydrolysis of the resulting intermediate.

Scientific Research Applications

4-(dimethylamino)-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and fever.

properties

IUPAC Name

4-(dimethylamino)-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-15(2)10-5-3-9(4-6-10)12(16)14-11-7-8-18-13(11)17/h3-6,11H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVSWZZQCJFTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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